2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)-

DNA repair inhibition APE1/APEX1 endonuclease cancer target

APE1/APEX1 discovery programs require lead-like scaffolds with validated on-target activity and favorable permeability. This 5-piperidinouracil derivative addresses both: • Confirmed APE1 inhibitor: IC50 3.8-4.0 µM in orthogonal radioactive PAGE and fluorescence HTS assays. • Optimized physicochemical profile: logP 2.5, zero HBD, only 2 rotatable bonds-facilitating passive cell penetration and unambiguous cryo-EM/crystallography fitting. • Rigid low-entropy fragment ideal for fragment screening libraries and computational docking validation. Supplied as research-grade powder with certificate of analysis. Global shipping available.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
CAS No. 32049-92-6
Cat. No. B13091560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)-
CAS32049-92-6
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N3CCCCC3
InChIInChI=1S/C17H21N3O2/c1-13-15(19-11-7-4-8-12-19)16(21)18(2)17(22)20(13)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3
InChIKeyXOBQBTNYYXPLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 32049-92-6 Procurement Overview


2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)- (CAS 32049-92-6; molecular formula C17H21N3O2; MW 299.37 g/mol) is a synthetic 5-amino-substituted uracil derivative bearing a 1-phenyl and 3,6-dimethyl pattern on the pyrimidinedione core [1]. It belongs to the phenyluracil class frequently explored in medicinal chemistry for enzyme inhibition and receptor modulation, and appears in curated bioactivity repositories including ChEMBL and BindingDB with inhibitory data across multiple target classes [2].

Generic Substitution Unsupported for CAS 32049-92-6


Within the 5-amino-1-phenyl-3,6-dimethyluracil series, small alterations in the 5-position amine substituent produce different biological activity profiles that preclude interchangeability. Ring size contraction from piperidine (C5N ring) to pyrrolidine (C4N ring; CAS 32150-61-1) alters nitrogen basicity, steric bulk, and conformational flexibility, shifting target binding patterns . Acyclic dialkylamino analogs such as the 5-diethylamino derivative (CAS 32150-38-2) further diverge in potency and selectivity . Additionally, the regioisomer 2,4(1H,3H)-pyrimidinedione, 1,6-dimethyl-3-phenyl-5-(1-piperidinyl)- (CAS 32150-72-4), which differs only in methyl/phenyl positional interchange, exhibits distinct physicochemical and potentially pharmacological properties despite identical molecular formula . Absent head-to-head experimental validation, no generic substitution can be assumed.

Quantitative Differentiation Evidence for CAS 32049-92-6


APE1 Endonuclease Inhibition Profile

The target compound was evaluated against recombinant human APE1 endonuclease, yielding IC50 values of 4,000 nM (radioactive PAGE assay) and 3,800 nM (fluorescence-based HTS assay) [1]. While 5-substituted uracils are broadly capable of APE1 inhibition, head-to-head data within this specific scaffold series remain unpublished. The quantitative window of ~4 µM provides a benchmark for selecting this compound as a starting point in APE1-focused chemical biology campaigns, though users must confirm activity relative to their in-house comparator under identical assay conditions [2]. Evidence tag reflects absence of co-tested comparator within the same study.

DNA repair inhibition APE1/APEX1 endonuclease cancer target high-throughput screening

Physicochemical Differentiation: Piperidine vs. Pyrrolidine

Structural characterization reveals that the piperidine ring (C5H10N) at position 5 in CAS 32049-92-6 contributes higher lipophilicity and larger molecular volume compared to the pyrrolidine analog (CAS 32150-61-1) . The target compound has zero hydrogen bond donors, three acceptors, only two rotatable bonds, and a computed XLogP3-AA of 2.5, all favorable for passive membrane permeability [1]. The regioisomer CAS 32150-72-4 (1,6-dimethyl-3-phenyl), while sharing the same molecular formula and weight (299.37 g/mol), is expected—based on regioisomeric effects in pyrimidinediones—to exhibit different solubility, metabolic stability, and target recognition .

drug-likeness Lipinski rules physicochemical profiling lead optimization

Ring Size and Target Binding: Piperidine vs. Pyrrolidine

Literature precedent across multiple target classes establishes that piperidine-to-pyrrolidine substitution at the 5-position of N-phenyluracils frequently produces pronounced shifts in target potency [1]. Piperidine-containing 3,6-dimethyl-1-phenyluracils have been explored in patent disclosures as antibacterial piperidinouracils (EP 1215207, WO 2002018350) and as histamine H3 receptor ligands [2]. The pyrrolidine analog (CAS 32150-61-1), despite structural similarity, cannot be assumed to recapitulate the piperidine ring's conformational preferences or target engagement profile. This evidence is class-level: no direct head-to-head study of the exact target compound versus its pyrrolidine congener has been published.

SAR amine ring size piperidine vs. pyrrolidine target selectivity

Spectral Fingerprint for Regioisomer Differentiation

The regioisomeric pair—CAS 32049-92-6 (3,6-dimethyl-1-phenyl) and CAS 32150-72-4 (1,6-dimethyl-3-phenyl)—share the same molecular formula (C17H21N3O2) and mass (299.37 g/mol), making MS alone insufficient for identity verification [1]. 1H NMR provides unambiguous differentiation: the N1-phenyl and N3-methyl proton environments generate distinct chemical shift signatures depending on regioisomeric placement . Procurement of the correct regioisomer is critical for SAR continuity, as methyl/phenyl positional exchange alters pharmacophoric geometry and binding interactions.

NMR spectroscopy regioisomer differentiation quality control compound identity

Zero HBD and Membrane Permeability Advantage

CAS 32049-92-6 contains zero hydrogen bond donors (HBD = 0), a feature conferred by complete methylation at both N1-phenyl and N3-methyl positions on the uracil core [1]. This distinguishes it from partially or fully N-unsubstituted uracils (e.g., 6-methyluracil or 5-phenyluracil) which possess one or two HBDs. In drug design, HBD count is inversely correlated with passive membrane permeability and CNS penetration [2]. For applications requiring blood-brain barrier penetration or intracellular target access, the zero-HBD profile of CAS 32049-92-6 provides a theoretical advantage over N-unsubstituted analogs.

permeability hydrogen bonding ADME blood-brain barrier

Conformational Restraint Advantage for Structure-Based Design

The target compound contains only two rotatable bonds—the N1-phenyl bond and the N5-piperidine bond [1]. In contrast, the acyclic 5-diethylamino analog (CAS 32150-38-2) possesses additional rotatable bonds within the diethylamino group, increasing conformational entropy and reducing the precision of docking predictions . Conformational restriction is a well-established strategy in fragment-based and structure-based drug design to improve binding affinity through entropic stabilization [2].

conformational restriction structure-based design entropy molecular docking

Procurement and Application Scenarios for CAS 32049-92-6


APE1 Inhibitor Screening and Probe Development

CAS 32049-92-6 is suitable as an unoptimized starting scaffold for APE1/APEX1 inhibitor discovery programs, with confirmed IC50 values of 3.8–4.0 µM in orthogonal assay formats (radioactive PAGE and fluorescence HTS) [1]. Procurement for structure-activity relationship (SAR) expansion at the 5-piperidine and N1-phenyl positions is supported by the compound's zero HBD count and favorable logP (2.5), which facilitate permeability into cells for target engagement studies [2].

Histamine H3 Receptor Ligand Screening

Published structure-activity relationship studies on 5-piperidinouracil derivatives demonstrate hH3R binding activity for this scaffold class [1]. The piperidine ring at position 5, in combination with the 3,6-dimethyl-1-phenyluracil core, provides a defined pharmacophoric geometry. This compound is recommended as a complement to pyrrolidine-containing analogs in hH3R-focused screening decks, where ring size-based selectivity profiling is desired [2].

Conformational Probe for Fragment-Based Design

With only two rotatable bonds and a rigid uracil core, CAS 32049-92-6 serves as an ideal low-entropy fragment for crystallographic soaking or cryo-EM studies [1]. Its conformational restriction (compared to acyclic diethylamino or flexible-chain analogs) facilitates unambiguous electron density fitting and enables precise determination of binding pose geometry [2]. Procurement is recommended for fragment screening libraries and computational docking validation studies.

Antibacterial Piperidinouracil SAR Expansion

Patent literature (EP 1215207, WO 2002018350) discloses piperidinouracils as antibacterial agents, establishing the scaffold's relevance for antimicrobial discovery [1]. CAS 32049-92-6 represents the fully methylated, N1-phenyl variant of this chemotype. It can be procured as a reference compound for establishing baseline antibacterial activity and as a synthetic intermediate for generating focused piperidinouracil libraries targeting Gram-positive or Gram-negative pathogens [2].

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